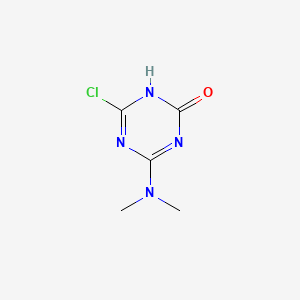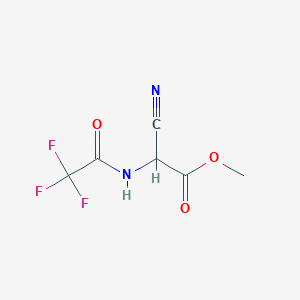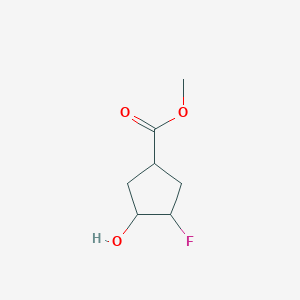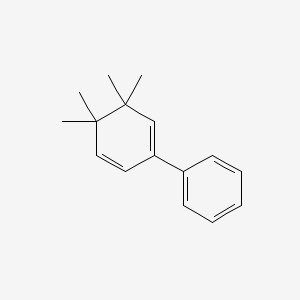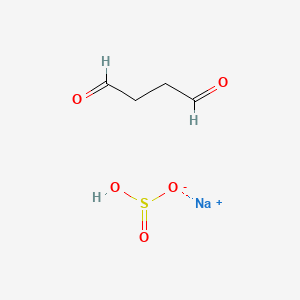
Succinaldehydesodiumbisulfite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Succinaldehydesodiumbisulfite can be synthesized through the reaction of succinaldehyde with sodium bisulfite. The process involves the addition of sodium bisulfite to an aqueous solution of succinaldehyde, followed by crystallization to obtain the final product .
Industrial Production Methods
In industrial settings, this compound is produced by reacting succinaldehyde with an excess of sodium bisulfite under controlled temperature and pH conditions. The reaction mixture is then cooled, and the product is isolated by filtration and drying .
Analyse Des Réactions Chimiques
Types of Reactions
Succinaldehydesodiumbisulfite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Succinaldehydesodiumbisulfite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for aldehydes.
Biology: It is used in biochemical assays and as a preservative for biological samples.
Medicine: It is used in the formulation of certain pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of succinaldehydesodiumbisulfite involves its ability to act as a reducing agent and a nucleophile. It can interact with various molecular targets, including aldehydes and ketones, to form stable adducts. This interaction is facilitated by the presence of sulfonate groups, which enhance its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Formaldehydesodiumbisulfite
- Acetaldehydesodiumbisulfite
- Butanedialdisodiumbisulfite
Uniqueness
Succinaldehydesodiumbisulfite is unique due to its specific molecular structure, which allows it to form stable adducts with a wide range of aldehydes and ketones. This property makes it particularly useful in applications where stability and reactivity are essential .
Propriétés
Formule moléculaire |
C4H7NaO5S |
|---|---|
Poids moléculaire |
190.15 g/mol |
Nom IUPAC |
sodium;butanedial;hydrogen sulfite |
InChI |
InChI=1S/C4H6O2.Na.H2O3S/c5-3-1-2-4-6;;1-4(2)3/h3-4H,1-2H2;;(H2,1,2,3)/q;+1;/p-1 |
Clé InChI |
FZFDWXYXLSAKFG-UHFFFAOYSA-M |
SMILES canonique |
C(CC=O)C=O.OS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13145853.png)
![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
![3,3'-([2,2'-Bipyridine]-4,4'-diyl)bis(2-cyanoacrylic acid)](/img/structure/B13145857.png)
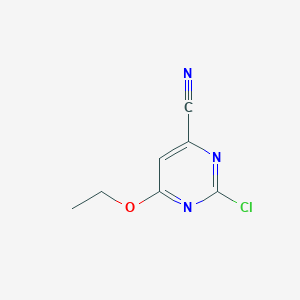
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)
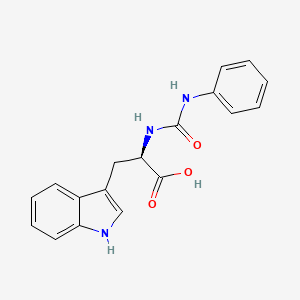


![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)
